2-Oxo-2H-pyran-3-carbonyl chloride
Description
2-Oxo-2H-pyran-3-carbonyl chloride is a heterocyclic organic compound featuring a six-membered pyran ring with a ketone group at position 2 and a reactive acyl chloride moiety at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of amides, esters, and other functionalized derivatives. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions with amines, alcohols, or other nucleophiles. For example, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid was converted to its corresponding carbonyl chloride via SOCl₂ in 1,2-dichloroethane at 60–70°C for 4 hours .
Properties
CAS No. |
18398-80-6 |
|---|---|
Molecular Formula |
C6H3ClO3 |
Molecular Weight |
158.54 g/mol |
IUPAC Name |
2-oxopyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO3/c7-5(8)4-2-1-3-10-6(4)9/h1-3H |
InChI Key |
WWERSJXOSRSZAW-UHFFFAOYSA-N |
SMILES |
C1=COC(=O)C(=C1)C(=O)Cl |
Canonical SMILES |
C1=COC(=O)C(=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Oxo-3H-benzo[f]chromene-2-carbonyl Chloride
This compound () shares the carbonyl chloride functional group with 2-oxo-2H-pyran-3-carbonyl chloride but differs in its fused aromatic system. The benzo[f]chromene scaffold introduces extended conjugation and planar rigidity, which influence electronic properties and reactivity. For instance:
- Reactivity : Both compounds undergo nucleophilic acyl substitution to form amides (e.g., N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, 74.4% yield) and esters. However, steric hindrance from the naphthalene moiety in the benzo[f]chromene derivative may slow reaction kinetics compared to the less-hindered pyran analogue .
- Spectroscopic Properties : The benzo[f]chromene derivative exhibits distinct NMR shifts (e.g., δ 9.34 ppm for the aldehyde proton in $ ^1H $-NMR) due to aromatic ring currents, whereas the pyran variant would display simpler splitting patterns .
Other Acyl Chlorides (e.g., Benzoyl Chloride)
Simple acyl chlorides like benzoyl chloride (C₆H₅COCl) lack the heterocyclic oxo-pyran system, resulting in:
- Reduced Stability : The electron-withdrawing pyran ring in this compound may enhance electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles compared to benzoyl chloride.
- Solubility Differences: Heterocyclic systems often exhibit lower solubility in nonpolar solvents due to dipole interactions, which could influence reaction conditions .
Data Table: Key Properties of Compared Compounds
Preparation Methods
Chlorination of 2-Oxo-2H-pyran-3-carboxylic Acid
The most direct route involves chlorinating the carboxylic acid precursor using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. A patent detailing the synthesis of analogous thiophene carbonyl chlorides demonstrates that 5-chlorothiophene-2-carboxylic acid reacts with SOCl₂ in toluene under reflux to yield the corresponding acyl chloride. Adapting this method, 2-oxo-2H-pyran-3-carboxylic acid undergoes chlorination at 60–70°C for 4–6 hours, achieving conversions exceeding 90%. Key advantages include:
Cyclization of Functionalized Precursors
Industrial-Scale Production and Optimization
Catalytic Systems and Recyclability
Industrial methods prioritize cost-effective catalysts. Zinc triflate [Zn(OTf)₂], used in cyclization reactions, achieves yields >85% and can be recovered via aqueous extraction, reducing waste. Comparative studies show Zn(OTf)₂ outperforms Cu(OAc)₂ or Ag₂CO₃ in both efficiency and recyclability.
Solvent and Temperature Considerations
Byproduct Management
The Mitsunobu reaction, though effective for epoxy intermediates, generates stoichiometric triphenylphosphine oxide and hydrazine byproducts, complicating large-scale synthesis. In contrast, SOCl₂-based routes produce HCl and SO₂, which are easier to trap and neutralize.
Reaction Condition Optimization
Temperature and Time Profiles
Stoichiometric Ratios
-
SOCl₂ : A 3:1 molar excess ensures complete conversion of carboxylic acid to acyl chloride.
-
Catalyst loading : 5–10 mol% Zn(OTf)₂ maximizes cyclization efficiency without overspending.
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR : The carbonyl chloride proton appears as a singlet at δ 11.75 ppm in CDCl₃, distinct from carboxylic acid analogs.
-
IR spectroscopy : A sharp C=O stretch at 1715–1730 cm⁻¹ and C-Cl stretch near 600 cm⁻¹ confirm the acyl chloride group.
-
MS : ESI-MS of intermediates (e.g., [M + Na]⁺ ions) aids in tracking reaction progress.
Q & A
Q. What are the established synthetic routes for 2-Oxo-2H-pyran-3-carbonyl chloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via chlorination of its carboxylic acid precursor, 2-oxo-2H-pyran-3-carboxylic acid, using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂] under anhydrous conditions. Key optimizations include:
- Temperature control : Reactions are performed at reflux (40–60°C) to ensure complete conversion while avoiding side reactions.
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.
- Workup : Excess reagent is removed under reduced pressure, and the product is purified via recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) identify the carbonyl chloride group (δ ~170 ppm for C=O in ¹³C) and pyran ring protons (δ 6.5–8.0 ppm in ¹H).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. Key parameters include resolving disorder in the pyran ring and ensuring proper handling of twinning, which is common in heterocyclic carbonyl derivatives .
- IR Spectroscopy : Strong absorbance at ~1770 cm⁻¹ (C=O stretch) confirms the carbonyl chloride moiety .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound derivatives?
Methodological Answer: Graph set analysis (via Etter’s formalism) reveals that the carbonyl chloride group forms C=O···H–O and C=O···H–N interactions with adjacent molecules, stabilizing the lattice. For example:
- R₂²(8) motifs : Observed in dimeric structures of ester derivatives.
- Chain propagation : Hydrogen bonds along the a-axis create robust 1D frameworks, critical for predicting solubility and melting points .
Data Contradiction : While most derivatives exhibit planar pyran rings, steric hindrance from bulky substituents (e.g., aryl groups) can distort the ring, altering hydrogen-bonding angles by 10–15° .
Q. What experimental strategies resolve contradictions in reaction outcomes during [2+2] photocycloaddition with alkenes?
Methodological Answer: Discrepancies in product regioselectivity arise from variations in irradiation wavelength and alkene electronics. For example:
- UV-A (365 nm) : Favors endo selectivity with electron-deficient alkenes (e.g., acrylonitrile), yielding bicyclo[4.2.0]octene derivatives.
- UV-C (254 nm) : Promotes exo products with electron-rich alkenes (e.g., styrene).
- Quenching studies : Use radical traps (e.g., TEMPO) to confirm triplet-state intermediates, which are critical for stereochemical control .
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound complexes?
Methodological Answer:
- Twinning : Use the TWIN/BASF command in SHELXL to refine twin laws. For pseudo-merohedral twinning, apply a scale factor to the minor domain .
- Disorder : Partition the pyran ring into two orientations and refine occupancy ratios with PART and FREE instructions. Constraints on bond lengths (e.g., SADI ) improve convergence .
- Validation : Check Rint values (<5%) and residual density maps (<0.5 eÅ⁻³) to confirm model accuracy .
Q. Why do substitution reactions of this compound with amines yield inconsistent amide/imidate product ratios?
Methodological Answer: The product distribution depends on:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the carbonyl carbon (amide formation).
- Base strength : Strong bases (e.g., Et₃N) deprotonate amines, promoting imidate intermediates via chloride displacement.
- Steric effects : Bulky amines (e.g., tert-butylamine) favor imidates due to reduced accessibility to the carbonyl group .
Data Contradiction : While primary amines typically yield amides, secondary amines in nonpolar solvents (e.g., toluene) produce imidates as major products (80:20 ratio) .
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to compare activation energies for different nucleophiles (e.g., amines vs. alcohols).
- NBO Analysis : Identify charge distribution at the carbonyl carbon (natural charge ~+0.35 e) and chloride leaving group (~-0.65 e) to rationalize site selectivity .
- MD Simulations : Simulate solvation effects to explain solvent-dependent reactivity trends (e.g., THF stabilizes tetrahedral intermediates better than DCM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
